

Application Notes: **Cronexitide Lanocianine** for Live-Cell Imaging

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Compound of Interest

Compound Name: *Cronexitide Lanocianine*

Cat. No.: *B15547180*

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Introduction

Cronexitide Lanocianine is a novel, cell-permeable, and highly specific fluorescent probe designed for the real-time detection of activated caspase-3 in living cells. This unique molecule consists of a proprietary Lanocianine core, which exhibits minimal fluorescence in its native state. Upon enzymatic cleavage by activated caspase-3, the Lanocianine moiety is released, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-noise ratio, making it an ideal tool for studying apoptosis and related cellular processes in live-cell imaging applications.

Mechanism of Action

Cronexitide Lanocianine's specificity for activated caspase-3 is conferred by a DEVD (Asp-Glu-Val-Asp) peptide sequence, which is a well-established recognition and cleavage site for this key apoptotic enzyme. In its uncleaved state, the DEVD peptide quenches the fluorescence of the Lanocianine dye. During apoptosis, the activation of caspase-3 leads to the cleavage of the DEVD sequence, releasing the fluorophore and resulting in a bright fluorescent signal localized within the apoptotic cells. This allows for sensitive and specific detection of apoptosis as it occurs.

Key Features and Applications

- **High Specificity:** Targets activated caspase-3, a key executioner in the apoptotic pathway.

- **Low Cytotoxicity:** Formulated for minimal impact on cell health and viability during imaging.
- **High Signal-to-Noise Ratio:** The "turn-on" fluorescence mechanism minimizes background signal.
- **Live-Cell Compatibility:** Enables real-time monitoring of apoptosis in living cell populations.
- **Multiplexing Potential:** The spectral properties of **Cronexitide Lanocianine** allow for potential co-staining with other fluorescent probes.

Applications:

- Real-time monitoring of apoptosis in cell culture models.
- High-throughput screening for pro- and anti-apoptotic compounds.
- Studying the kinetics of apoptosis in response to various stimuli.
- Assessing drug efficacy and cytotoxicity in drug development.

Spectral Properties

Property	Value
Excitation (maximum)	488 nm
Emission (maximum)	525 nm
Recommended Filter Set	FITC / GFP
Quantum Yield (bound)	> 0.8
Molar Extinction Coeff.	~75,000 cm ⁻¹ M ⁻¹

Experimental Protocols

Protocol 1: Staining of Live Cells with Cronexitide Lanocianine

This protocol provides a general procedure for staining adherent or suspension cells with **Cronexitide Lanocianine**. Optimization may be required for different cell types and

experimental conditions.

Materials:

- **Cronexitide Lanocianine** (1 mM stock solution in DMSO)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Phosphate-Buffered Saline (PBS), sterile
- Cells of interest
- Apoptosis-inducing agent (e.g., Staurosporine)
- Fluorescence microscope with appropriate filters

Procedure:

- Cell Preparation:
 - For adherent cells, seed cells on a glass-bottom dish or chamber slide and culture overnight to allow for attachment.
 - For suspension cells, culture cells to the desired density.
- Induction of Apoptosis (if applicable):
 - Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.
- Preparation of Staining Solution:
 - Prepare a 5 µM working solution of **Cronexitide Lanocianine** by diluting the 1 mM stock solution in pre-warmed live-cell imaging medium. For example, add 5 µL of 1 mM **Cronexitide Lanocianine** to 1 mL of medium.
- Cell Staining:
 - Remove the culture medium from the cells.

- For adherent cells, gently wash once with pre-warmed PBS.
- Add the 5 μ M **Cronexitide Lanocianine** staining solution to the cells.
- Incubate for 30-60 minutes at 37°C, protected from light.
- Washing:
 - Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
- Imaging:
 - Image the cells immediately using a fluorescence microscope with a filter set appropriate for FITC/GFP (Excitation: 488 nm, Emission: 525 nm).

Protocol 2: Time-Lapse Imaging of Apoptosis

This protocol describes the use of **Cronexitide Lanocianine** for monitoring the progression of apoptosis over time.

Procedure:

- Cell Preparation: Plate cells in a chamber suitable for live-cell imaging and incubation.
- Staining: Stain the cells with 5 μ M **Cronexitide Lanocianine** as described in Protocol 1.
- Imaging Setup:
 - Place the imaging chamber on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂.
 - Define multiple stage positions for imaging different fields of view.
- Baseline Imaging: Acquire initial images of the cells before inducing apoptosis.
- Induction of Apoptosis:
 - Carefully add the apoptosis-inducing agent to the imaging medium.

- Time-Lapse Acquisition:
 - Begin time-lapse imaging, acquiring images at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 4-24 hours).
- Data Analysis:
 - Quantify the fluorescence intensity and the number of fluorescent cells over time to determine the kinetics of apoptosis.

Quantitative Data Summary

The following tables represent typical data obtained from experiments using **Cronexitide Lanocianine**.

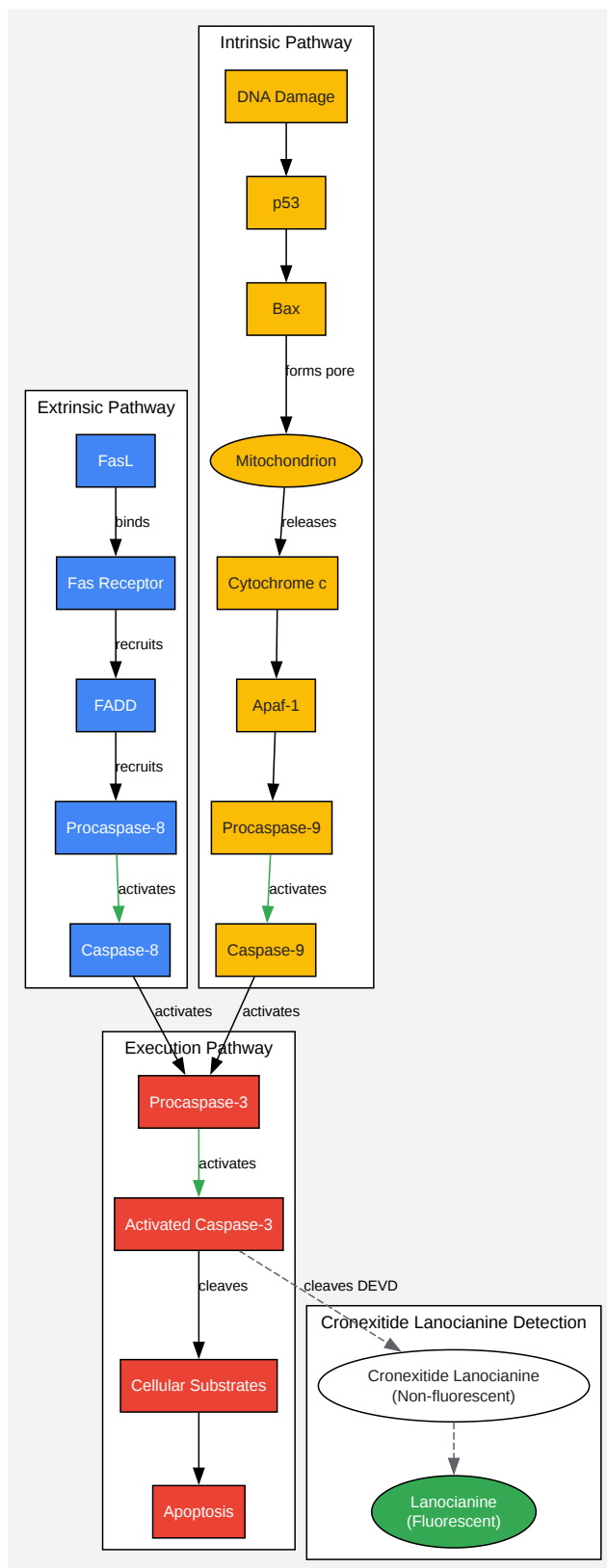
Table 1: Fluorescence Quantification in Apoptotic vs. Healthy Cells

Cell Type	Treatment (4 hours)	Mean Fluorescence Intensity (A.U.)	Fold Change
HeLa	Untreated Control	150.8 ± 12.3	1.0
HeLa	Staurosporine (1 µM)	2895.4 ± 210.7	19.2
Jurkat	Untreated Control	125.6 ± 9.8	1.0
Jurkat	Staurosporine (1 µM)	3150.2 ± 255.1	25.1

Table 2: Time-Course Analysis of Apoptosis

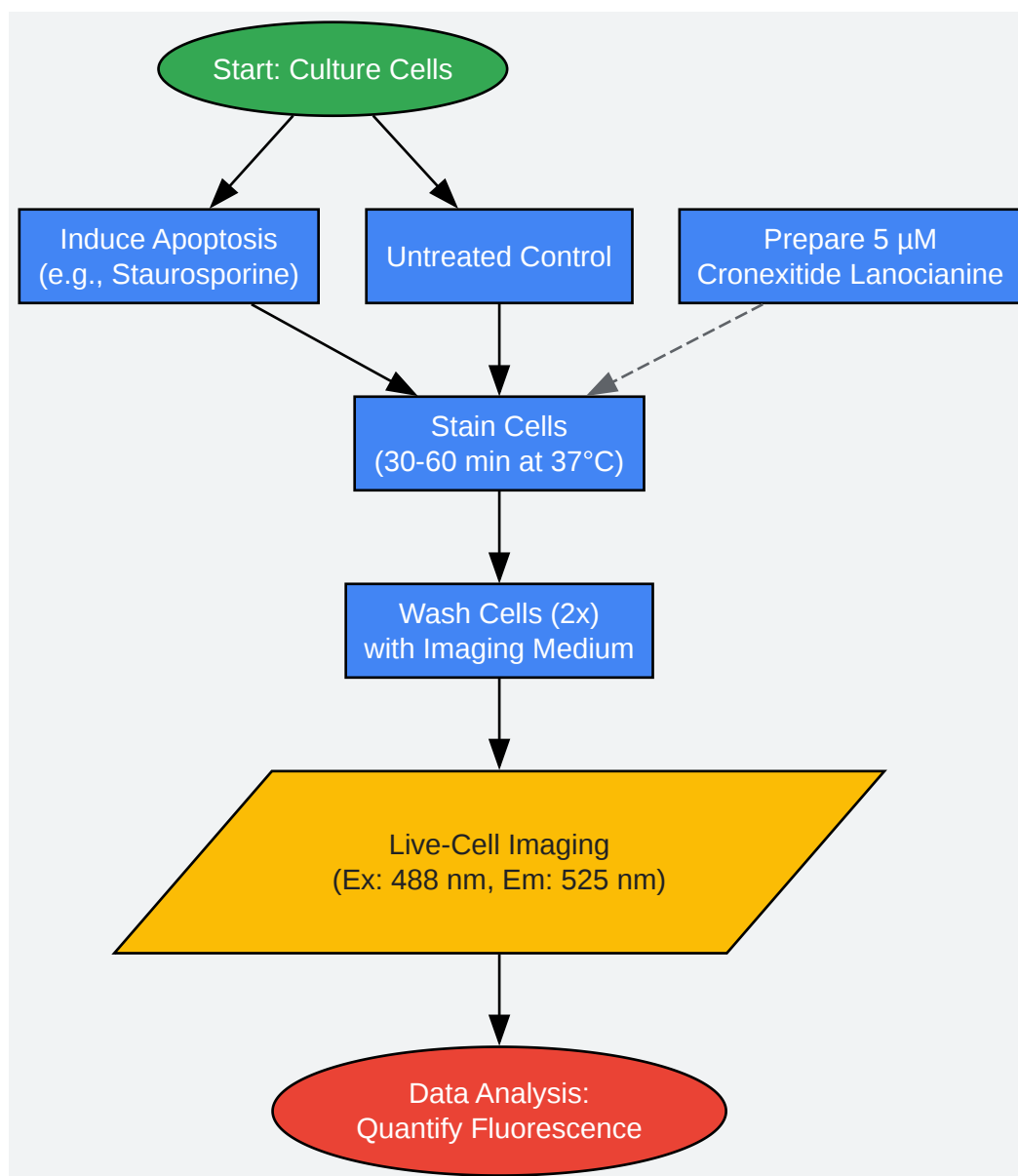
Time Point (hours)	% Apoptotic Cells (Staurosporine-treated)
0	< 1%
2	15.6% ± 2.1%
4	48.2% ± 4.5%
6	85.9% ± 5.3%
8	> 95%

Visualizations



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Caption: Apoptotic signaling pathways leading to Caspase-3 activation and detection by **Cronexitide Lanocianine**.



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Caption: Experimental workflow for detecting apoptosis using **Cronexitide Lanocianine**.

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